molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2355207
CAS No.: 2034602-86-1
M. Wt: 377.47
InChI Key: HQERIAIYUVSUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-yl and 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

  • Reduction: Reduction of the sulfonamide group can result in the formation of amines.

  • Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents.

  • Medicine: The compound's anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • Raloxifene: Used in the treatment of breast cancer.

  • Zileuton: An anti-inflammatory drug used to treat asthma.

  • Sertaconazole: An antifungal agent used to treat skin infections.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and a methoxy-substituted benzene sulfonamide structure, contributing to its unique pharmacological profile. The molecular formula is C17H19N1O4SC_{17}H_{19}N_{1}O_{4}S with a molecular weight of approximately 331.4 g/mol .

PropertyValue
Molecular FormulaC₁₇H₁₉N₁O₄S
Molecular Weight331.4 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxy, Methoxy, Sulfonamide

This compound exhibits its biological effects primarily through the inhibition of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis and repair. By inhibiting RR, the compound may disrupt DNA replication processes, making it a candidate for cancer therapy .

Potential Mechanisms Include:

  • Enzyme Inhibition: Direct interaction with ribonucleotide reductase.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells through DNA damage.
  • Antimicrobial Activity: Potential effects against various bacterial strains due to the sulfonamide group.

Anticancer Properties

Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies have shown significant cytotoxicity against these cell lines at micromolar concentrations.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • IC50 Values: Approximately 15 µM after 48 hours of exposure.
  • Mechanism: Induction of apoptosis confirmed via flow cytometry .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coliNot effective

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Benzo[b]thiophene Core: Utilizing 2-mercaptobenzoic acid as a starting material.
  • Introduction of Hydroxyethyl Group: Achieved through alkylation reactions.
  • Sulfonamide Formation: Reaction with sulfonyl chloride to yield the final product.

This multi-step synthesis allows for precise control over the compound's structure and properties .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERIAIYUVSUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.